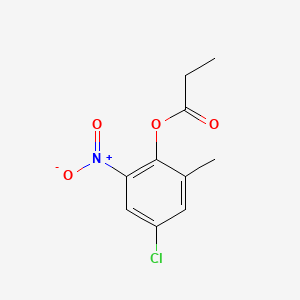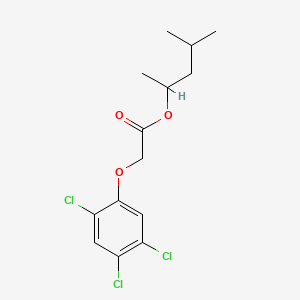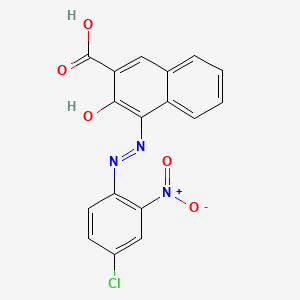
4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-氯-2-硝基苯基)偶氮)-3-羟基-2-萘甲酸是一种以其鲜艳色彩而闻名的有机化合物,通常用作染料。该化合物属于偶氮染料家族,其特点是在两个芳香环之间存在偶氮基 (-N=N-)。该化合物以其稳定性和强烈的着色而著称,使其在各种工业应用中具有价值。
准备方法
合成路线和反应条件
4-((4-氯-2-硝基苯基)偶氮)-3-羟基-2-萘甲酸的合成通常涉及重氮化反应,然后进行偶氮偶联。该过程从 4-氯苯胺的硝化开始,形成 4-氯-2-硝基苯胺。然后在低温下使用亚硝酸钠和盐酸对该中间体进行重氮化,形成重氮盐。随后在碱性条件下将重氮盐与 3-羟基-2-萘甲酸偶联,得到最终的偶氮化合物。
工业生产方法
在工业环境中,通过优化反应条件(如温度、pH 和反应物浓度)来扩大该化合物的生产规模。通常采用连续流反应器以确保产品质量和产率的一致性。催化剂和先进的纯化技术的应用进一步提高了生产过程的效率。
化学反应分析
反应类型
4-((4-氯-2-硝基苯基)偶氮)-3-羟基-2-萘甲酸会发生各种化学反应,包括:
还原: 硝基可以使用还原剂(如氯化锡 (II) 或氢在催化剂存在下)还原为氨基。
取代: 氯原子可以被其他亲核试剂取代,例如氢氧根离子或胺。
氧化: 羟基可以使用氧化剂(如高锰酸钾)氧化为羰基。
常用试剂和条件
还原: 盐酸中的氯化锡 (II) 或催化加氢。
取代: 水溶液或醇溶液中的氢氧化钠或伯胺。
氧化: 酸性或中性条件下的高锰酸钾。
形成的主要产物
还原: 4-((4-氨基-2-硝基苯基)偶氮)-3-羟基-2-萘甲酸。
取代: 4-((4-羟基-2-硝基苯基)偶氮)-3-羟基-2-萘甲酸。
氧化: 4-((4-氯-2-硝基苯基)偶氮)-3-氧代-2-萘甲酸。
科学研究应用
4-((4-氯-2-硝基苯基)偶氮)-3-羟基-2-萘甲酸在科学研究中具有广泛的应用范围:
化学: 由于其在不同 pH 环境中的颜色变化特性,被用作 pH 指示剂。
生物学: 用于显微镜染色技术,以突出显示特定的细胞成分。
医学: 由于其能够与多种药物形成稳定的复合物,正在研究其在药物递送系统中的潜在应用。
工业: 由于其鲜艳的色彩和稳定性,广泛用作纺织品、塑料和油墨的染料。
作用机制
该化合物主要通过其偶氮基发挥作用,该偶氮基在某些条件下可以发生可逆裂解,导致形成芳香胺。这些胺可以与各种分子靶标相互作用,包括酶和受体,从而改变其活性。羟基和硝基也有助于该化合物的反应性和与生物分子的相互作用。
相似化合物的比较
类似化合物
- 4-((4-溴-2-硝基苯基)偶氮)-3-羟基-2-萘甲酸
- 4-((4-甲基-2-硝基苯基)偶氮)-3-羟基-2-萘甲酸
- 4-((4-甲氧基-2-硝基苯基)偶氮)-3-羟基-2-萘甲酸
独特性
4-((4-氯-2-硝基苯基)偶氮)-3-羟基-2-萘甲酸的独特性在于存在氯原子,这增强了其吸电子特性,从而提高了稳定性和独特的着色。这使得它在需要持久且强烈的染料的应用中特别有价值。
属性
CAS 编号 |
72011-11-1 |
|---|---|
分子式 |
C17H10ClN3O5 |
分子量 |
371.7 g/mol |
IUPAC 名称 |
4-[(4-chloro-2-nitrophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H10ClN3O5/c18-10-5-6-13(14(8-10)21(25)26)19-20-15-11-4-2-1-3-9(11)7-12(16(15)22)17(23)24/h1-8,22H,(H,23,24) |
InChI 键 |
VNYYTZFSRNZNFU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


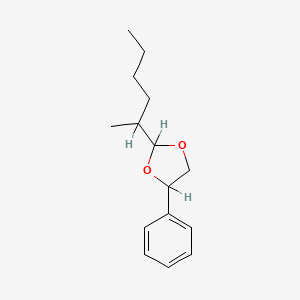
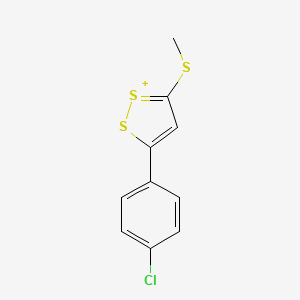

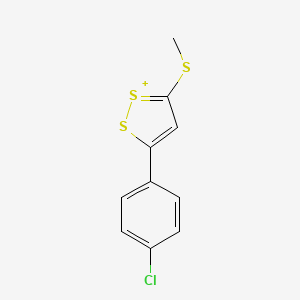
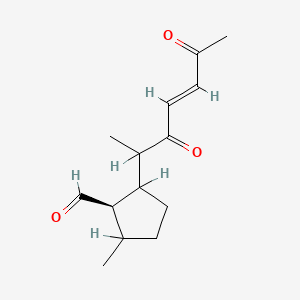

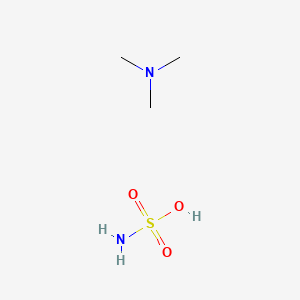
![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
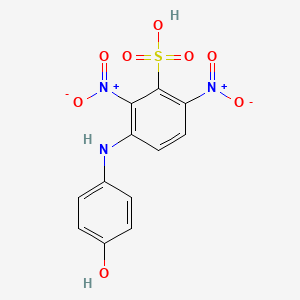


![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)
